N-(furan-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that contains a furan ring, a thiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction time, solvent, and amounts of substrates are optimized to achieve good yields. The crude products are purified by crystallization or flash chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the use of microwave-assisted synthesis suggests potential for scaling up. The principles of green chemistry, such as using renewable resources and minimizing waste, can be applied to develop more sustainable industrial processes.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include oxidized furan derivatives, reduced amines, and substituted thiazole derivatives
Scientific Research Applications
N-(furan-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound has potential as a ligand in coordination chemistry, forming complexes with metal ions.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The furan and thiazole rings can interact with biological molecules through hydrogen bonding, π-π interactions, or coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and thiazole derivatives, such as:
- N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
- 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide
Uniqueness
N-(furan-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings. This combination gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H14N2O2S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H14N2O2S/c1-11-14(15(19)17-10-13-8-5-9-20-13)21-16(18-11)12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,17,19) |
InChI Key |
YDBCLPBJCTTZHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.